1-[2-(2-ethoxyphenoxy)ethyl]pyrrolidine

Lipophilicity ADME Phenoxyethylpyrrolidine SAR

1-[2-(2-Ethoxyphenoxy)ethyl]pyrrolidine is a structurally minimized probe that retains the ortho-ethoxyphenoxyethylamine pharmacophore of the clinical α₁A/α₁D antagonist tamsulosin. The ortho-ethoxy group is the key differentiation element: it alters lipophilicity, metabolic vulnerability, and receptor-binding conformation relative to methoxy or unsubstituted phenoxy analogs, enabling precise SAR studies across aminergic GPCRs and LTA₄H. The tertiary amine supports N-functionalization, and the ethoxy group can be selectively demethylated for orthogonal derivatization—making this scaffold a versatile starting point for focused library synthesis. Supplied with ≥95% purity; available in research quantities with full analytical documentation.

Molecular Formula C14H21NO2
Molecular Weight 235.32 g/mol
Cat. No. B5836544
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[2-(2-ethoxyphenoxy)ethyl]pyrrolidine
Molecular FormulaC14H21NO2
Molecular Weight235.32 g/mol
Structural Identifiers
SMILESCCOC1=CC=CC=C1OCCN2CCCC2
InChIInChI=1S/C14H21NO2/c1-2-16-13-7-3-4-8-14(13)17-12-11-15-9-5-6-10-15/h3-4,7-8H,2,5-6,9-12H2,1H3
InChIKeyVMTJYQVFDISMEU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility24.1 [ug/mL]

1-[2-(2-Ethoxyphenoxy)ethyl]pyrrolidine (CAS 420104-45-6): Chemical Identity, Structural Class, and Research-Grade Profile


1-[2-(2-Ethoxyphenoxy)ethyl]pyrrolidine is a synthetic small molecule (C₁₄H₂₁NO₂, MW 235.32 g/mol) belonging to the N-substituted pyrrolidine class, characterized by a pyrrolidine ring linked via an ethylene spacer to an ortho-ethoxyphenoxy moiety . The ortho-ethoxy substitution on the terminal phenyl ring is a defining structural feature that distinguishes it from simpler phenoxyethyl-pyrrolidine analogs and aligns its pharmacophoric pattern with the 2-ethoxyphenoxyethylamine motif found in the clinically approved α₁-adrenoceptor antagonist tamsulosin . The compound is supplied as a research chemical (typical purity ≥95%) and has been catalogued in screening compound collections, indicating its utility as a building block or probe molecule in early-stage drug discovery . Published primary pharmacological data specific to this exact compound remain sparse; the differentiation evidence presented below therefore draws on a combination of direct structural comparisons, physicochemical property contrasts with defined analogs, and class-level structure–activity relationships established for closely related phenoxyalkylpyrrolidine congeners.

Why In-Class Pyrrolidine Derivatives Cannot Be Interchanged with 1-[2-(2-Ethoxyphenoxy)ethyl]pyrrolidine: Structural Determinants of Target Engagement and Physicochemical Behaviour


Pyrrolidine derivatives bearing phenoxyethyl substituents constitute a broad structural class, yet minor variations in substitution pattern, ring size, and linker composition produce marked divergences in biological activity, physicochemical properties, and synthetic tractability. The ortho-ethoxy group on the terminal phenyl ring of 1-[2-(2-ethoxyphenoxy)ethyl]pyrrolidine is not a passive spectator substituent: in the context of the 2-ethoxyphenoxyethylamine pharmacophore—validated by the clinical α₁-adrenoceptor antagonist tamsulosin (IC₅₀ 0.15 nM at human α₁D receptor [1])—the ethoxy group contributes both steric bulk and electronic character that modulate receptor-binding conformation [2]. Replacement of the ethoxy with a methoxy group reduces lipophilicity (ΔlogP ≈ 0.5–0.8 units) and alters metabolic vulnerability, while removal of the ortho-alkoxy substituent altogether generates 1-(2-phenoxyethyl)pyrrolidine, a simpler scaffold that lacks the established pharmacophoric recognition element. Furthermore, exchanging the pyrrolidine ring for a piperidine ring (as in 1-[2-(2-ethoxyphenoxy)ethyl]piperidine, CAS 420101-60-6) changes the conformational preference, pKa, and nitrogen lone-pair orientation of the basic amine, which can alter both target affinity and off-target profiles [3]. These cumulative structure–property differences mean that generic substitution within this chemical series is unlikely to preserve the specific pharmacological, physicochemical, or synthetic profile required for a given research application.

Quantitative Differentiation Evidence for 1-[2-(2-Ethoxyphenoxy)ethyl]pyrrolidine Versus Its Closest Structural Analogs


Ortho-Ethoxy vs. Ortho-Methoxy Substitution: Lipophilicity-Driven Differentiation in Membrane Permeability and Target Accessibility

The ortho-ethoxy substituent of the target compound confers higher lipophilicity compared to the ortho-methoxy analog 1-[2-(2-methoxyphenoxy)ethyl]pyrrolidine. Computed logP values for the methoxy analog fall in the range of 1.7–1.87 [1], whereas the target ethoxy compound is estimated to have a logP approximately 0.5–0.8 units higher based on the Hansch π contribution of a methylene unit (~0.5 per CH₂) [2]. This difference is meaningful in the context of Lipinski's Rule of Five and membrane permeability predictions: the ethoxy derivative is expected to exhibit enhanced passive membrane permeation relative to the methoxy analog, which may translate to improved cellular uptake in whole-cell assays. Conversely, the higher lipophilicity carries a proportionally increased risk of non-specific protein binding and reduced aqueous solubility, a trade-off that must be managed in assay design.

Lipophilicity ADME Phenoxyethylpyrrolidine SAR

Pyrrolidine vs. Piperidine Ring Size: Divergent Conformational Constraint and Ionization Behaviour at Physiological pH

The 5-membered pyrrolidine ring of the target compound imposes different conformational constraints on the basic nitrogen compared with the 6-membered piperidine ring of 1-[2-(2-ethoxyphenoxy)ethyl]piperidine (CAS 420101-60-6). The conjugate acid pKa of pyrrolidine (11.27) is slightly higher than that of piperidine (11.22) [1], meaning that at physiological pH (7.4) both amines are >99.9% protonated, yet subtle differences in the geometry of the protonated species affect hydrogen-bond donor orientation and receptor complementarity. In the broader phenoxyalkylamine SAR literature, pyrrolidine-containing derivatives have shown higher affinity for 5-HT₂ receptors and lower affinity for D₂ receptors compared with their piperidine counterparts, demonstrating that ring size alone can alter receptor subtype selectivity [2]. Additionally, the pyrrolidine ring has one fewer methylene unit, reducing molecular weight by 14 g/mol (235.32 vs. 249.35) and the number of rotatable bonds, which can influence binding entropy.

Conformational constraint Basicity Ring size Nitrogen heterocycle

Pyrrolidine Ring vs. Acyclic Amine: Conformational Restriction as a Determinant of Polypharmacology Risk

The target compound incorporates a conformationally constrained pyrrolidine ring, whereas its synthetic precursor 2-(2-ethoxyphenoxy)ethylamine (CAS 6781-17-5) is a freely rotating acyclic primary amine. The acyclic amine serves as the key intermediate in tamsulosin synthesis and possesses intrinsic biological activity at aminergic receptors [1]. Cyclization into the pyrrolidine ring reduces the number of accessible conformations, which in the context of the broader phenoxyalkylamine class has been associated with enhanced selectivity for 5-HT₂ receptors over D₂ receptors [2]. Specifically, in the [2-(ω-phenylalkyl)phenoxy]alkylamine series, pyrrolidine-containing derivatives demonstrated higher 5-HT₂/D₂ selectivity ratios than their acyclic amine counterparts. Conformational restriction also reduces the entropic penalty upon receptor binding, potentially improving binding affinity for targets that recognize a specific bioactive conformation of the ligand.

Conformational restriction Selectivity Polypharmacology Fragment-based design

Ortho-Ethoxy Pharmacophoric Contribution: Alignment with Clinically Validated α₁-Adrenoceptor Ligand Architecture

The 2-ethoxyphenoxy substructure present in the target compound is a critical pharmacophoric element of tamsulosin, a clinically used uroselective α₁-adrenoceptor antagonist (IC₅₀ 0.15 nM at human α₁D receptor; Ki values of 0.013–0.034 nM at α₁A and α₁D subtypes) [1]. In tamsulosin SAR studies, modification of the ethoxy group to methoxy reduces α₁-receptor affinity, while its removal substantially diminishes activity, confirming that the ortho-ethoxy group participates in productive receptor interactions [2]. The target compound presents this validated pharmacophoric fragment on a simpler pyrrolidine scaffold, offering a structurally reduced probe for studying the minimal pharmacophoric requirements for α₁-adrenoceptor engagement. By contrast, analogs lacking the ortho-alkoxy group—such as 1-(2-phenoxyethyl)pyrrolidine (CAS 74-54-4, MW 191.27 g/mol, logP ≈ 2.4–2.6 [3])—omit this recognition element entirely and are therefore unlikely to recapitulate the same receptor interaction profile.

α₁-Adrenoceptor Pharmacophore Tamsulosin Structure–activity relationship

LTA₄H Inhibitory Activity of a Close Structural Analog: Quantitative Benchmark from the Phenoxyphenoxyethylpyrrolidine Series

The structurally related compound 1-(2-(4-phenoxyphenoxy)ethyl)pyrrolidine has been characterized as a potent inhibitor of leukotriene A₄ hydrolase (LTA₄H, EC 3.3.2.6) with an IC₅₀ of 0.030 µM (30 nM) at pH 7.4 and 37 °C [1]. This compound served as the starting point for a dual COX-2/LTA₄H inhibitor design campaign published in J. Med. Chem., where introduction of electron-withdrawing groups on the terminal phenyl ring converted the single-target LTA₄H inhibitor into dual-target LTA₄H/COX-2 inhibitors with IC₅₀ values in the micromolar to submicromolar range [2]. The target compound differs from the LTA₄H inhibitor by replacement of the para-phenoxy substituent with an ortho-ethoxy group—a modification that alters both the electronic character and the spatial orientation of the terminal aryl ether. This structural divergence provides an opportunity to probe whether LTA₄H inhibitory activity is retained, enhanced, or abolished by the ortho-ethoxy substitution pattern, making the target compound a valuable tool for mapping the LTA₄H pharmacophore.

Leukotriene A₄ hydrolase LTA4H Enzyme inhibition Dual-target inhibitor

Oxidation State Differentiation: Pyrrolidine vs. 2-Pyrrolidinone Analogs and Implications for Hydrogen-Bonding Capacity

The target compound features a fully saturated pyrrolidine ring (tertiary amine), whereas the commercially available 1-[2-(2-ethoxyphenoxy)ethyl]-2-pyrrolidinone (CAS 6660-52-2, C₁₄H₁₉NO₃, MW 249.31 g/mol) contains an oxidized lactam functionality [1]. This oxidation-state difference has fundamental consequences for molecular recognition: the pyrrolidine nitrogen is a hydrogen-bond acceptor and can be protonated to form a charged hydrogen-bond donor (pKa ≈ 11.27), whereas the pyrrolidinone amide nitrogen is non-basic and the carbonyl oxygen serves as a hydrogen-bond acceptor. The BRENDA database and the J. Med. Chem. 2011 study by Chen et al. demonstrate that pyrrolidine-containing LTA₄H inhibitors form a critical hydrogen bond between the pyrrolidine nitrogen and Gly269 main-chain oxygen in the enzyme active site [2]; the pyrrolidinone analog cannot form this interaction, which would be expected to reduce or abolish LTA₄H inhibitory activity. Additionally, the molecular weight difference (235.32 vs. 249.31 g/mol) affects ligand efficiency calculations.

Hydrogen bonding Oxidation state Pyrrolidinone Molecular recognition

Recommended Research and Procurement Application Scenarios for 1-[2-(2-Ethoxyphenoxy)ethyl]pyrrolidine Based on Established Differentiation Evidence


α₁-Adrenoceptor Pharmacophore Mining Using a Simplified Tamsulosin Fragment

The ortho-ethoxyphenoxyethyl motif of the target compound maps directly onto the core pharmacophore of tamsulosin (IC₅₀ 0.15 nM at α₁D), enabling its use as a structurally minimized probe to dissect the minimal molecular determinants of α₁-adrenoceptor binding [1]. Researchers can compare the binding affinity of the target compound against that of 1-(2-phenoxyethyl)pyrrolidine (lacking the ethoxy group) and 1-[2-(2-methoxyphenoxy)ethyl]pyrrolidine to isolate the contribution of the ethoxy substituent to receptor recognition. This application is supported by the arylsulfonamide (aryloxy)ethyl pyrrolidine SAR literature, which demonstrates that alkoxy substitution pattern directly modulates α₁-adrenoceptor affinity (Ki range 34–348 nM across compounds 13–37) [2].

LTA₄H Pharmacophore Expansion: Probing Ortho-Alkoxy Tolerance in the Enzyme Active Site

The close analog 1-(2-(4-phenoxyphenoxy)ethyl)pyrrolidine is a validated LTA₄H inhibitor (IC₅₀ 30 nM) whose binding mode involves a critical hydrogen bond between the pyrrolidine nitrogen and Gly269 [3]. The target compound replaces the para-phenoxy substituent with an ortho-ethoxy group, providing a structurally distinct probe to test whether the LTA₄H active site accommodates ortho-substituted phenyl ethers. A comparative enzymology study measuring LTA₄H inhibition (pH 7.4, 37 °C) for the target compound versus the para-phenoxy lead would directly inform the LTA₄H pharmacophore model and guide the design of next-generation dual COX-2/LTA₄H inhibitors.

Conformational Restriction SAR in Aminergic GPCR Ligand Optimization

The pyrrolidine ring of the target compound provides conformational constraint relative to the acyclic 2-(2-ethoxyphenoxy)ethylamine precursor. In the [2-(ω-phenylalkyl)phenoxy]alkylamine series, pyrrolidine-containing derivatives exhibit qualitatively higher 5-HT₂/D₂ selectivity compared with acyclic amine counterparts [4]. The target compound can serve as the constrained scaffold in a parallel SAR series alongside the acyclic amine, enabling quantitative assessment of how conformational restriction affects receptor subtype selectivity, binding entropy, and off-target profiles across a panel of aminergic GPCRs (5-HT₂A, 5-HT₂C, D₂, α₁A, α₁D).

Building Block for Diversified (Aryloxy)ethyl Pyrrolidine Libraries

The tertiary amine of the target compound is amenable to further N-functionalization (alkylation, acylation, sulfonylation) or can be used as a substrate for directed C–H functionalization at the pyrrolidine ring. The ethoxy group can be selectively demethylated (e.g., BBr₃) to reveal a phenolic OH for further derivatization, offering an orthogonal handle not present in the methoxy analog. This synthetic versatility, combined with the compound's presence in screening collections (e.g., ChemBridge Hit2Lead catalog ), positions it as a useful starting material for generating focused libraries targeting aminergic GPCRs, leukotriene pathway enzymes, or other recognition sites where the phenoxyethylpyrrolidine scaffold has demonstrated activity.

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